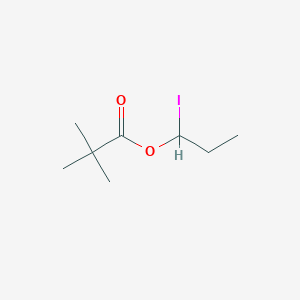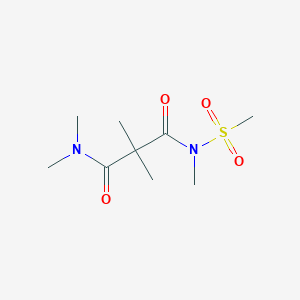
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide is a synthetic organic compound It is characterized by the presence of methanesulfonyl and pentamethylpropanediamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may include other sulfonyl-containing amides or related derivatives.
Uniqueness
The uniqueness of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide lies in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.
Propiedades
Número CAS |
105728-80-1 |
|---|---|
Fórmula molecular |
C9H18N2O4S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
N,N,N',2,2-pentamethyl-N'-methylsulfonylpropanediamide |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,7(12)10(3)4)8(13)11(5)16(6,14)15/h1-6H3 |
Clave InChI |
WJEBACXFHCTZHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N(C)C)C(=O)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



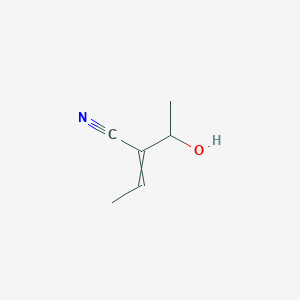
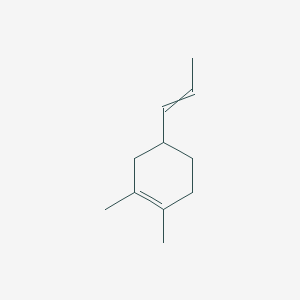
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)

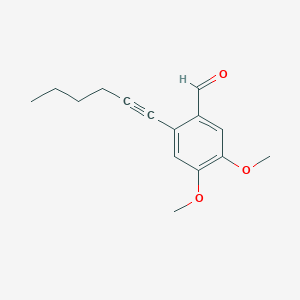

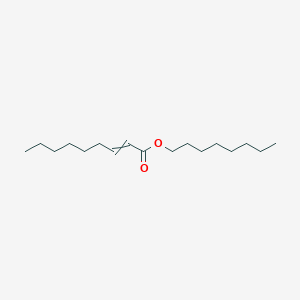
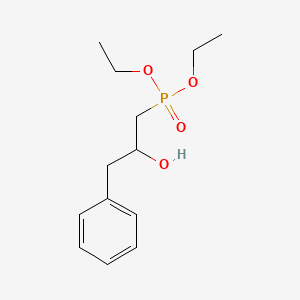
![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
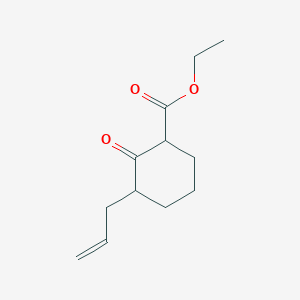
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
